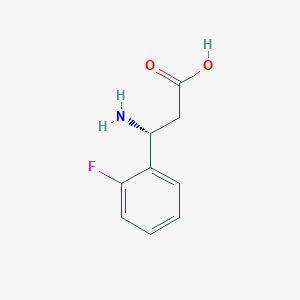

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid

Vue d'ensemble

Description

®-3-Amino-3-(2-fluoro-phenyl)-propionic acid is a chiral amino acid derivative with a fluorine atom attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2-fluoro-phenyl)-propionic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(2-fluoro-phenyl)-propionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-Amino-3-(2-fluoro-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or borane can be used in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Applications De Recherche Scientifique

Pharmaceutical Development

Drug Design and Synthesis

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid is extensively used as a building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to natural amino acids allows it to be incorporated into therapeutic agents designed to modulate neurotransmitter systems. For example, it serves as a precursor for the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are critical in treating depression and anxiety disorders .

Case Study: Synthesis of SSRIs

Research has demonstrated that this compound can be effectively utilized in synthesizing (S)-dapoxetine, a potent SSRI. The enzymatic resolution techniques have shown high enantioselectivity and yield, making this compound a valuable intermediate in pharmaceutical manufacturing .

Neurotransmitter Research

Mechanistic Studies

The compound plays a crucial role in neurotransmitter research by providing insights into synaptic transmission mechanisms. Its ability to mimic natural amino acids enables researchers to study receptor interactions and signaling pathways within the nervous system. This research is vital for understanding various neuropharmacological effects and developing new therapeutic strategies .

Biochemical Assays

Enzyme Activity Measurement

This compound is employed in biochemical assays to evaluate enzyme activities. By measuring the interactions between this compound and various enzymes, researchers can gain insights into metabolic pathways and enzyme kinetics. This application is particularly significant in drug discovery processes where enzyme modulation is a target .

Peptide Synthesis

Solid-Phase Peptide Synthesis

In peptide synthesis, this compound is frequently used as an amino acid building block. It facilitates the creation of complex peptides with high purity and yield, essential for therapeutic applications such as vaccine development and targeted drug delivery systems .

Bioconjugation

Targeted Drug Delivery

The compound also finds applications in bioconjugation processes, where it aids in attaching drugs to antibodies or other biomolecules. This application enhances targeted delivery mechanisms in cancer therapies, allowing for more effective treatment with reduced side effects .

Analytical Chemistry

Quantification Methods

In analytical chemistry, this compound is utilized to develop methods for quantifying amino acids in biological samples. This capability is essential for nutritional studies and metabolic research, allowing scientists to better understand amino acid profiles in various biological contexts .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders; precursor for SSRIs |

| Neurotransmitter Research | Studies on receptor interactions and synaptic transmission mechanisms |

| Biochemical Assays | Measurement of enzyme activity and metabolic pathways |

| Peptide Synthesis | Used as an amino acid building block in solid-phase peptide synthesis |

| Bioconjugation | Facilitates drug attachment to biomolecules for targeted delivery |

| Analytical Chemistry | Development of quantification methods for amino acids in biological samples |

Mécanisme D'action

The mechanism of action of ®-3-Amino-3-(2-fluoro-phenyl)-propionic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. Additionally, the chiral nature of the compound can influence its activity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid: The enantiomer of the compound with different stereochemistry.

3-Amino-3-(2-chloro-phenyl)-propionic acid: A similar compound with a chlorine atom instead of fluorine.

3-Amino-3-(2-bromo-phenyl)-propionic acid: A similar compound with a bromine atom instead of fluorine.

Uniqueness

®-3-Amino-3-(2-fluoro-phenyl)-propionic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable building block in drug design and development.

Activité Biologique

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid, an amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 183.18 g/mol

- Density : About 1.3 g/cm³

- Boiling Point : Approximately 302.6 °C at 760 mmHg

The presence of a fluorinated phenyl group enhances the compound's lipophilicity, which may affect its interaction with biological targets and influence pharmacokinetics and bioavailability .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Its structural characteristics allow it to act as an inhibitor of specific enzymes and receptors.

- Excitatory Amino Acid Transporters (EAATs) : The compound has been studied for its potential role in modulating excitatory amino acid transporters, particularly EAAT3. This modulation could have implications for neuroprotective strategies in conditions like stroke or neurodegenerative diseases .

- Enzyme Inhibition : The compound shows promise as an inhibitor of histone deacetylase (HDAC), which plays a crucial role in gene regulation and has been implicated in cancer progression. The following table summarizes the enzymatic activity of related polypeptide compounds derived from this compound:

| Polypeptide Compound | Enzymatic Activity pIC |

|---|---|

| 1 | 7.23 |

| 2 | 6.85 |

| 3 | 6.27 |

| 4 | 6.92 |

| 5 | 6.08 |

| 6 | 6.12 |

| 7 | 6.04 |

This data indicates that derivatives of the compound can exhibit varying degrees of inhibitory activity on HDAC, suggesting potential therapeutic applications in oncology .

Synthesis Methods

Several synthesis methods have been reported for this compound, often focusing on optimizing yield and purity:

- Condensation Reactions : The synthesis typically involves the condensation of appropriate starting materials under controlled conditions to yield the desired amino acid derivative.

- Chiral Resolution : Given that the compound is a chiral amino acid, methods for achieving high enantiomeric purity are critical.

Neuropharmacological Applications

A study investigated the effects of this compound on neuronal cell lines, demonstrating its ability to enhance neuronal survival under stress conditions, potentially through modulation of EAAT activity . Another research highlighted its role in reducing excitotoxicity in models of neurodegeneration.

Anticancer Activity

Research has also explored the anticancer properties of this compound and its derivatives. In vitro studies showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC values ranging from 7 to 20 µM . These findings suggest that this compound could be a lead compound for developing new anticancer agents.

Propriétés

IUPAC Name |

(3R)-3-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCLTSJQAQBNCE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.